molecular formula C26H19N3O2 B11711334 (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B11711334
M. Wt: 405.4 g/mol
InChI Key: IILRLCJUCHUKDS-KQWNVCNZSA-N
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Description

(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a sophisticated heterocyclic compound that serves as a key scaffold in medicinal chemistry and materials science research. Its structure, featuring a pyrazole core linked to an oxazolone ring via a methylidene bridge, is designed for high-value applications. In pharmaceutical research, this compound is primarily investigated as a precursor for the development of novel kinase inhibitors. The planar, conjugated system is adept at occupying the ATP-binding pocket of various protein kinases, making it a valuable tool for probing intracellular signaling pathways and for the structure-based design of targeted cancer therapeutics. Furthermore, the extended pi-system and specific substitution patterns render it a candidate for exploration in organic electronic materials. Researchers are evaluating its photophysical properties for potential use in organic light-emitting diodes (OLEDs) and as a molecular sensor, where its fluorescence can be modulated by environmental changes. The (Z)-configuration of the exocyclic double bond is crucial for maintaining the optimal molecular geometry for both biological activity and solid-state packing in material science applications. This reagent provides researchers with a versatile building block for synthesizing more complex molecules and for advancing studies in chemical biology and functional materials.

Properties

Molecular Formula

C26H19N3O2

Molecular Weight

405.4 g/mol

IUPAC Name

(4Z)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C26H19N3O2/c1-18-12-14-20(15-13-18)25-27-23(26(30)31-25)16-21-17-29(22-10-6-3-7-11-22)28-24(21)19-8-4-2-5-9-19/h2-17H,1H3/b23-16-

InChI Key

IILRLCJUCHUKDS-KQWNVCNZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

The pyrazole core is synthesized via a cyclocondensation reaction between phenylhydrazine and 1,3-diphenylprop-2-en-1-one under acidic conditions. A mixture of acetic acid and hydrochloric acid (3:1 v/v) catalyzes the reaction at 80°C for 12 hours, yielding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 78–85% efficiency. The aldehyde group is critical for subsequent Knoevenagel condensation.

Reaction Conditions and Optimization

  • Catalyst : Acetic acid/HCl mixture enhances protonation of the carbonyl group, accelerating nucleophilic attack by phenylhydrazine.

  • Temperature : Elevated temperatures (80–90°C) reduce reaction time but may promote side products if exceeding 95°C.

  • Solvent : Ethanol or dimethylformamide (DMF) improves solubility of aromatic intermediates.

ParameterOptimal ValueYield Impact
Temperature80°C+12%
Catalyst Concentration10% v/v+8%
Reaction Time12 hoursBaseline

Formation of 2-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

The oxazolone ring is constructed via cyclization of N-(4-methylbenzoyl)glycine using phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds at 0–5°C to minimize exothermic side reactions, achieving 70–75% yield. Alternative methods employ carbodiimide coupling agents, though these are cost-prohibitive for large-scale synthesis.

Mechanistic Insights

  • Activation : POCl₃ converts the carboxylic acid group of N-(4-methylbenzoyl)glycine into an acyl chloride.

  • Cyclization : Intramolecular nucleophilic attack by the amide nitrogen forms the oxazolone ring.

Knoevenagel Condensation for Final Product Assembly

Condensation of Pyrazole-4-carbaldehyde and Oxazolone

The target compound is synthesized via a Knoevenagel reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one. Piperidine (5 mol%) in toluene under reflux (110°C) facilitates dehydration, producing the (4Z)-isomer selectively.

Stereochemical Control

  • Base Catalyst : Piperidine promotes enolate formation, favoring the thermodynamically stable (4Z)-configuration.

  • Solvent Effects : Toluene’s high boiling point enables reflux conditions without side reactions.

Condition(4Z):(4E) RatioYield
Piperidine (5 mol%)9:182%
Ethanol Solvent3:165%

Industrial-Scale Synthesis and Process Intensification

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to enhance heat transfer and mixing efficiency. A two-stage system achieves 94% conversion with residence times under 30 minutes. Key advantages include:

  • Reduced Byproducts : Precise temperature control minimizes decomposition.

  • Scalability : Throughput exceeds 50 kg/day in pilot plants.

Purification and Characterization

Chromatographic Techniques

Final purification uses silica gel column chromatography with ethyl acetate/hexane (1:3) eluent, followed by recrystallization from methanol to ≥99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=), 7.45–7.12 (m, 14H, aromatic), 2.35 (s, 3H, CH₃).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one. Pyrazole compounds have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties. A comparative study indicated that modifications on the pyrazole ring can enhance antimicrobial efficacy against resistant strains of bacteria . The introduction of various substituents on the pyrazole moiety can lead to improved interaction with microbial targets.

Anti-inflammatory Effects

Compounds containing the pyrazole structure have also been studied for their anti-inflammatory effects. Research indicates that they may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This property is particularly relevant in developing treatments for chronic inflammatory diseases .

Pesticidal Applications

Pyrazole derivatives have been investigated for their pesticidal properties. The unique structure of (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one suggests potential use as a pesticide or herbicide. Studies have shown that certain pyrazole compounds can effectively control pests while being less toxic to beneficial insects . This selectivity is crucial for sustainable agricultural practices.

Plant Growth Regulators

Additionally, some pyrazole derivatives act as plant growth regulators. They can influence plant metabolism and growth patterns, leading to enhanced crop yields. Research has demonstrated that these compounds can stimulate seed germination and root development under specific conditions .

Development of Functional Materials

The unique chemical structure of (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one allows for its application in materials science. Its potential as a precursor for synthesizing new materials with specific optical or electronic properties has been explored. For instance, pyrazole-based polymers have shown promise in organic light-emitting diodes (OLEDs) due to their favorable electronic characteristics .

Nanotechnology Applications

In nanotechnology, pyrazole derivatives are being studied for their ability to form nanostructures that can be used in drug delivery systems. The incorporation of such compounds into nanoparticles can enhance the stability and bioavailability of therapeutic agents .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity Compound Reference
AnticancerVarious pyrazoles
AntimicrobialPyrazoles with different substituents
Anti-inflammatorySelected pyrazole derivatives
PesticidalSpecific pyrazoles targeting agricultural pests
Plant Growth RegulatorPyrazoles enhancing crop yields
Functional MaterialsPyrazole-based polymers for OLED applications

Case Study: Anticancer Activity

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives against breast cancer cell lines. The results indicated that certain modifications on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents. This study emphasizes the importance of structural optimization in developing effective anticancer drugs .

Mechanism of Action

The mechanism of action of (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibition or activation of enzymes.

    Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

The compound shares structural motifs with several oxazol-5-one and pyrazolone derivatives. Key analogues include:

Table 1: Structural Features of Selected Analogues
Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound Oxazol-5-one + pyrazole 1,3-Diphenylpyrazole; 4-methylphenyl at C2 Not reported 433.47
(4Z)-2-(4-Chloro-3-nitrophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one (DI) Oxazol-5-one 4-Chloro-3-nitrophenyl at C2; pyridin-3-ylmethylidene at C4 Not reported 331.72
(4Z)-4-[(4-Methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one Pyrazolone 4-Methylphenylmethylidene; 2,5-diphenyl Not reported 382.45
(4E)-2-(3,4-Dimethylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one Oxazol-5-one 3,4-Dimethylphenyl at C2; 1-methylpyrazolemethylidene at C4 Not reported 281.31

Key Observations :

  • The target compound’s pyrazole-oxazolone hybrid structure distinguishes it from simpler oxazol-5-one or pyrazolone derivatives.
  • Substituents like the 4-methylphenyl group enhance lipophilicity compared to DI’s nitro and chloro groups, which may influence bioavailability .

Physicochemical Properties

  • Pyrazolone derivatives (e.g., 4c in ) melt at 263–265°C, suggesting strong intermolecular interactions due to conjugation and aromatic stacking .
  • Oxazol-5-one derivatives (e.g., DI) are typically solids at room temperature, with solubility influenced by polar substituents like pyridinyl groups .

Pharmacological Activity

The DI series (e.g., DI, DI-2, DI-3) demonstrates potent kinase inhibition, serving as a benchmark for comparative analysis:

Key Findings :

    Biological Activity

    The compound (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of the compound is C20H18N4OC_{20}H_{18}N_{4}O with a molecular weight of 342.39 g/mol. The structure consists of a pyrazole ring fused with an oxazolone moiety, which is known for contributing to various biological activities.

    Antimicrobial Activity

    Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that related pyrazole compounds showed activity against both gram-positive and gram-negative bacteria. Specifically, compounds containing the 1,3-diphenylpyrazole framework were tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

    CompoundBacterial StrainInhibition (%)
    Compound AE. coli85%
    Compound BS. aureus78%

    Anti-inflammatory Activity

    The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A series of compounds including those with similar structural motifs demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, modifications in the pyrazole structure led to compounds exhibiting up to 93% inhibition of IL-6 at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

    Anticancer Activity

    The anticancer properties of pyrazole derivatives are also noteworthy. Compounds derived from the pyrazole scaffold have shown cytotoxic effects against various cancer cell lines. One study reported that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

    The biological activities of (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can be attributed to several mechanisms:

    • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes involved in inflammatory pathways and bacterial metabolism.
    • Cytotoxic Effects : Induction of apoptosis in cancer cells through mitochondrial pathways.
    • Metal Ion Interaction : Recent studies suggest that some pyrazole derivatives act as chemosensors for metal ions, which may influence their biological activity .

    Case Studies

    Several case studies highlight the application of pyrazole derivatives in clinical settings:

    • Study on Anti-inflammatory Effects : A clinical trial assessed the efficacy of a related pyrazole compound in patients with rheumatoid arthritis, showing significant reductions in joint inflammation and pain scores.
    • Antimicrobial Efficacy : In vitro studies have demonstrated that compounds similar to (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one exhibited effective antibacterial activity against multi-drug-resistant strains.

    Q & A

    Q. How to troubleshoot low yields in the final cyclization step of the synthesis?

    • Methodological Answer : Monitor reaction progress via TLC or in situ IR spectroscopy. Adjust catalyst loading (e.g., Pd/C for hydrogenation) or switch to microwave-assisted synthesis to accelerate kinetics. Introduce protecting groups (e.g., Boc) to prevent side reactions at reactive sites .

    Tables for Key Data

    Q. Table 1: Comparative Reactivity of Analogous Compounds

    Compound ClassCore StructureNotable ReactivityBiological Target
    Pyrazole-oxazoloneTarget compoundHydrolysis-proneKinases
    ThiazolidinoneThioamide stabilityAntimicrobial
    Triazole derivativesEnzyme inhibitionAntifungal

    Q. Table 2: Optimal Reaction Conditions for Synthesis

    ParameterRecommended RangeImpact on Yield
    Temperature80–100°C (reflux)↑ Yield by 20–30%
    Solvent Polarityε > 20 (DMSO)Enhances cyclization
    Catalyst Loading5–10 mol% (KOH)Reduces byproducts

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